Buprofézine

Vue d'ensemble

Description

La buprofézine est un insecticide principalement utilisé pour lutter contre les ravageurs tels que les cochenilles, les cicadelles et les aleurodes sur les cultures maraîchères. Elle agit comme un régulateur de croissance en inhibant la synthèse de la chitine, essentielle au développement de l'exosquelette des insectes . La this compound a été développée par Nihon Nohyaku en 1981 et est l'un des premiers régulateurs de croissance des insectes ciblant principalement les insectes piqueurs-suceurs .

Applications De Recherche Scientifique

Agricultural Applications

Buprofezin is applied extensively in various agricultural settings. According to data from the U.S. Environmental Protection Agency (EPA), approximately 176,000 pounds of buprofezin are used annually across 219,000 acres in the United States . Its application is crucial in integrated pest management (IPM) strategies for several crops.

Efficacy Against Specific Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Aphis gossypii | 200 | 90 | |

| Bemisia tabaci | 150 | 85 | |

| California red scale | 100 | 95 |

Case Studies

-

Impact on Melon Aphid (Aphis gossypii) :

- Study Findings : Research indicated that buprofezin significantly reduces the population growth of Aphis gossypii, with low lethal concentrations affecting biological traits such as reproduction and longevity .

- Methodology : The study utilized a life cycle analysis to assess population dynamics under varying concentrations of buprofezin.

-

Sublethal Effects on White-backed Planthopper (Sogatella furcifera) :

- Research Insights : Sublethal concentrations of buprofezin were found to affect the reproductive success and survival rates of both parent and offspring generations .

- Observations : The study highlighted that while some biological traits were negatively impacted, copulation rates remained unaffected.

-

Integrated Pest Management (IPM) Strategies :

- Implementation : Buprofezin is incorporated into IPM programs due to its low toxicity to non-target organisms and its effectiveness against resistant pest populations .

- Results : Field trials demonstrated that buprofezin could maintain pest populations below economic thresholds while preserving beneficial insect species.

Environmental Impact and Safety

Buprofezin is noted for its low vertebrate toxicity and minimal environmental impact compared to traditional neurotoxic insecticides. It does not affect the chitin biosynthesis pathway in vertebrates, making it a safer option for agricultural use . Additionally, studies have confirmed that it poses minimal risk to natural enemies in field conditions .

Regulatory Status

Buprofezin is approved for use in various countries and is subject to regulatory assessments to ensure safety for humans and the environment. According to EPA reports, its use is monitored closely, with annual surveys conducted to evaluate its effectiveness and safety profile .

Mécanisme D'action

Target of Action

Buprofezin is an insect growth regulator (IGR) that primarily targets sucking insects such as whiteflies and scale insects . The compound’s primary target is chitin, a key component in the exoskeleton of insects . By inhibiting chitin synthesis, buprofezin interferes with the normal growth and development of these insects .

Mode of Action

Buprofezin acts as a chitin synthesis inhibitor . It expresses its action at the time of moulting, a critical stage in an insect’s life cycle . During moulting, insects shed their old cuticle and form a new one. Insects affected by buprofezin are unable to shed their cuticle, leading to their death . This mode of action is similar to that of benzoylphenylureas, another class of insecticides .

Biochemical Pathways

Buprofezin affects the biochemical pathway of chitin synthesis in insects . Chitin is a crucial component of the insect’s exoskeleton, providing rigidity and protection. By inhibiting chitin synthesis, buprofezin disrupts the formation of the exoskeleton during the moulting process . This leads to abnormal endocuticular deposition and abortive molting .

Result of Action

The primary result of Buprofezin’s action is the death of the targeted insects . Unable to shed their old cuticle during moulting, the insects die . This leads to a reduction in the total insect population in the next generation, achieving a long-lasting effect .

Action Environment

Buprofezin has a low aqueous solubility and a low volatility . Depending on local conditions, it can be moderately persistent in soils and very persistent in water systems . Buprofezin is moderately toxic to most fauna and flora, with a low toxicity to humans and other mammals . It is especially toxic to aquatic organisms as well as non-target insects . Therefore, the environmental factors, such as the presence of water bodies and non-target organisms, can significantly influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Buprofezin interferes with normal growth and development of insects by inhibiting chitin synthesis . It expresses its action at the time of moulting; the affected insects are not able to shed their cuticle and die during this process .

Cellular Effects

The cellular effects of Buprofezin are primarily observed in insects. It affects the normal growth and development of insects, leading to their death during the moulting process .

Molecular Mechanism

Buprofezin’s mechanism of action is through the inhibition of chitin synthesis . It disrupts the normal moulting process of insects, causing them to die .

Metabolic Pathways

Buprofezin is involved in the metabolic pathway of chitin synthesis in insects . It interacts with the enzymes involved in this pathway, leading to the inhibition of chitin synthesis .

Méthodes De Préparation

La préparation de la buprofézine implique plusieurs étapes, notamment des réactions photochimiques, la chloration, la synthèse et la cristallisation par distillation. L'étape photochimique utilise des solvants tels que le dioxane ou le chloroforme, tandis que l'étape de chloration implique du chlorure de N-chlorométhyl-N-phénylamino formyle. L'étape de synthèse utilise des amines organiques pour la condensation . Les méthodes de production industrielle utilisent souvent des amines organiques plutôt que du bicarbonate d'ammonium pour réduire le rejet d'azote ammoniacal dans les eaux usées .

Analyse Des Réactions Chimiques

La buprofézine subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier l'inhibition de la synthèse de la chitine.

Biologie : Employée dans des études sur la régulation de la croissance des insectes et leur développement.

Médecine : Investigée pour ses effets potentiels sur les organismes non cibles et son impact environnemental.

Industrie : Utilisée en agriculture pour lutter contre les ravageurs sur des cultures comme le riz, les agrumes et les légumes

5. Mécanisme d'action

La this compound agit en inhibant la synthèse de la chitine, qui est cruciale pour la formation de l'exosquelette des insectes. Elle interfère avec le processus de mue, empêchant les insectes de perdre leur ancienne cuticule et d'en former une nouvelle. Cela conduit à la mort des insectes affectés lors de la mue . Les cibles moléculaires comprennent les enzymes de la chitin synthétase, qui sont responsables de la production de chitine .

Comparaison Avec Des Composés Similaires

La buprofézine est souvent comparée à d'autres inhibiteurs de la synthèse de la chitine tels que le flufénoxuron, le triflumuron et l'hexaflumuron. Bien que tous ces composés inhibent la synthèse de la chitine, la this compound est unique dans sa structure chimique et son action spécifique contre les insectes piqueurs-suceurs comme les aleurodes et les cochenilles . Les composés similaires comprennent :

- Flufénoxuron

- Triflumuron

- Hexaflumuron

La structure chimique et le mode d'action distincts de la this compound en font un outil précieux dans les programmes de lutte intégrée contre les ravageurs .

Activité Biologique

Buprofezin is a widely used insect growth regulator (IGR) that primarily targets homopteran pests by inhibiting chitin synthesis, which is crucial for the development and molting of insects. This compound has garnered attention for its unique mode of action and its implications for pest management strategies.

Buprofezin acts as a chitin synthesis inhibitor , disrupting the formation of chitin, a vital component of the exoskeleton in insects. By interfering with chitin biosynthesis, buprofezin prevents normal molting and development, leading to eventual mortality in susceptible insect populations. This mechanism positions buprofezin as a selective agent against pests while minimizing harm to beneficial insects and non-target organisms.

Metabolism and Toxicology

Research indicates that buprofezin is metabolized by specific cytochrome P450 enzymes, particularly CYP353D1v2. Studies have shown that this enzyme exhibits Michaelis-Menten kinetics with a Km value of 6.21 ± 0.65 µM, indicating its efficiency in metabolizing buprofezin . The metabolic pathway leads to the formation of metabolites such as buprofezin sulfone, which can be detected through mass spectrometry .

Case Study: Impact on Aphis gossypii

A study investigating the effects of low lethal concentrations (LC) of buprofezin on Aphis gossypii revealed significant impacts on biological traits across generations. Specifically, LC 15 and LC 30 resulted in:

- Decreased fecundity : The number of offspring produced was significantly lower in treated groups.

- Reduced longevity : The lifespan of both generations was adversely affected.

- Delayed developmental periods : The time taken for nymphs to mature was extended.

- Altered gene expression : An increase in the expression of the CHS1 gene, which is associated with chitin synthesis, was noted, indicating a physiological response to the compound .

Table 1: Effects on Biological Parameters in Aphis gossypii

| Parameter | Control Group | LC 15 Group | LC 30 Group |

|---|---|---|---|

| Fecundity (offspring) | High | Moderate | Low |

| Longevity (days) | 20 | 15 | 10 |

| Developmental period (days) | 7 | 9 | 12 |

| CHS1 gene expression (fold) | Baseline | 2.59 | 3.51 |

Sublethal Effects

In addition to lethal effects, buprofezin has been shown to exert sublethal impacts on pest populations. A study on Sogatella furcifera demonstrated that exposure to sublethal concentrations affected reproductive parameters such as:

- Intrinsic rate of increase () : Significantly decreased at higher concentrations.

- Net reproductive rate () : Also reduced, indicating long-term effects on population dynamics .

Environmental Considerations

The use of buprofezin is often favored in integrated pest management (IPM) systems due to its selective toxicity and reduced impact on beneficial insects. However, continuous monitoring is essential to assess potential resistance development among target pest populations.

Propriétés

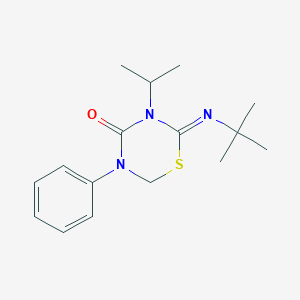

IUPAC Name |

2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLVTUNWOQKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034401, DTXSID401009368 | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

267.6 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 at 20 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.4X10-6 mm Hg at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |

CAS No. |

69327-76-0, 953030-84-7 | |

| Record name | Buprofezin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buprofezin [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROFEZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.1 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.